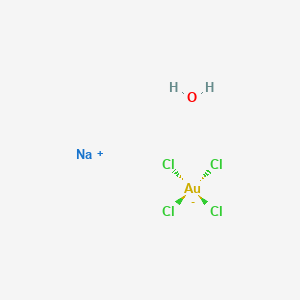![molecular formula C17H13N B1603513 Pyridine, 2-[1,1'-biphenyl]-3-yl- CAS No. 458541-39-4](/img/structure/B1603513.png)
Pyridine, 2-[1,1'-biphenyl]-3-yl-
Descripción general
Descripción
“Pyridine, 2-[1,1’-biphenyl]-3-yl-” is a complex organic compound. It is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals . It has been found to have anticancer and antiviral activity .
Synthesis Analysis
The synthesis of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” involves several steps. The process includes the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” is complex. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” are complex and varied. The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products .Physical And Chemical Properties Analysis
“Pyridine, 2-[1,1’-biphenyl]-3-yl-” has several physical and chemical properties. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The molecular electric dipole moment is 2.2 debyes. Pyridine is diamagnetic with a diamagnetic susceptibility of -48.7 times 10^ {-6} cm^3 mol^ {-1}. The standard enthalpy of formation of pyridine is 100.2 kJ mol^ {-1} in the liquid phase and 140.4 kJ·mol −1 in the gas phase .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
2-(3-phenylphenyl)pyridine: serves as a precursor in the synthesis of various heterocycles, which are structures containing atoms of at least two different elements as members of its rings. These heterocycles are often found in pharmacologically active compounds and agrochemicals . The ability to form diverse heterocyclic structures makes this compound valuable in medicinal chemistry for creating complex molecules with potential therapeutic effects.
Latex Production
Historically, derivatives of pyridine, such as 2-vinylpyridine , have been used as constituents in latex. The demand for pyridine derivatives in latex production led to the development of industrial synthesis methods to meet the growing need . While 2-(3-phenylphenyl)pyridine itself may not be used directly in latex, its structural similarity to other pyridine derivatives suggests potential utility in this field.
Magnetic Nano-Catalysts
Recent advancements in chemistry have utilized magnetically recoverable nano-catalysts for the synthesis of pyridine derivatives. These catalysts can be separated from the reaction medium using an external magnet, offering a clean and efficient method for producing compounds like 2-(3-phenylphenyl)pyridine . Their high surface area and ease of preparation make them ideal for use in chemical reactions.
Biological Activities
Pyridine derivatives exhibit a wide range of biological activities, including acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , inhibitors of HIV-1 integrase , and having anti-tumor , anti-inflammatory , and anti-Parkinsonism properties . The diverse biological activities associated with pyridine compounds underscore their importance in pharmaceutical research and development.
Pharmaceutical Applications
Natural pyridine compounds, including those similar to 2-(3-phenylphenyl)pyridine, have been identified with significant pharmacological applications. Research into these compounds is essential for discovering bioactive substances with unique properties and modes of action to address future health challenges .
Safety and Hazards
Direcciones Futuras
The future directions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” research are promising. There is ongoing research into its anticancer and antiviral properties . Additionally, there is interest in its potential applications in various fields due to its ability to form complexes with many transition metals .
Mecanismo De Acción
Target of Action
Pyrimidine-based compounds, which share structural similarities with pyridine, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Studies on pyridine degradation by bacteria suggest that the compound may be involved in nitrogen metabolism . In addition, pyrimidine-based compounds are known to affect the inflammatory response by inhibiting the production of various inflammatory mediators .
Propiedades
IUPAC Name |
2-(3-phenylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)17-11-4-5-12-18-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOHJGKYCTVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621258 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-[1,1'-biphenyl]-3-yl- | |
CAS RN |
458541-39-4 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)

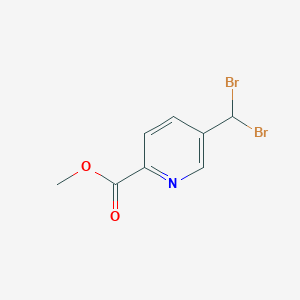

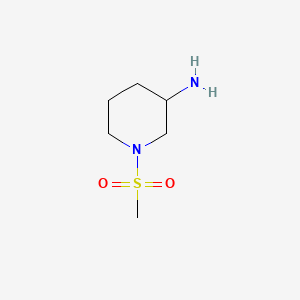
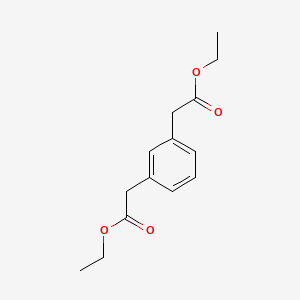

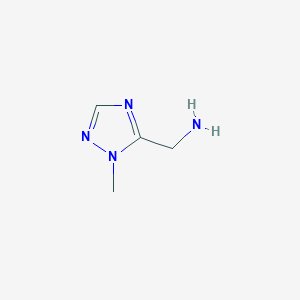
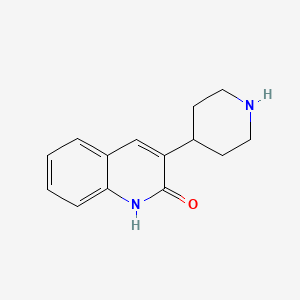
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)

